molecular formula C20H24N4OS B3903183 3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B3903183
M. Wt: 368.5 g/mol
InChI Key: XPHCNIWRDLYKPD-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained attention in the field of scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of 3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It is also thought to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide can have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide in lab experiments is its potential use in the development of new anti-inflammatory and analgesic drugs. Another advantage is its potential use in the treatment of cancer. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.

Future Directions

There are several future directions for the study of 3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of inflammation, pain, and cancer. Another direction is to study its potential use in other scientific research applications, such as in the treatment of other diseases or in the development of new materials. Additionally, further studies could be conducted to optimize its use in lab experiments and to determine its safety and toxicity in humans.

Scientific Research Applications

3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been found to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-12(17-3-2-4-26-17)21-24-19(25)16-8-18(23-22-16)20-9-13-5-14(10-20)7-15(6-13)11-20/h2-4,8,13-15H,5-7,9-11H2,1H3,(H,22,23)(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHCNIWRDLYKPD-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide

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